molecular formula C10H9NO B13973853 3-Acetyl-5-methylbenzonitrile

3-Acetyl-5-methylbenzonitrile

Cat. No.: B13973853
M. Wt: 159.18 g/mol
InChI Key: FAQMQYXRNPSLFT-UHFFFAOYSA-N
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Description

3-Acetyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, featuring an acetyl group at the third position and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methylbenzonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the aromatic ring. The process can be summarized as follows:

    Starting Material: The synthesis begins with 3-methylbenzonitrile.

    Acylation: The 3-methylbenzonitrile undergoes acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The mixture is typically stirred at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst (AlCl3) are crucial to minimize costs and environmental impact.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the acetyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 3-Carboxy-5-methylbenzonitrile.

    Reduction: 3-Acetyl-5-methylbenzylamine.

    Substitution: 3-Acetyl-5-methyl-2-bromobenzonitrile.

Scientific Research Applications

3-Acetyl-5-methylbenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Materials Science: Used in the design of novel materials with specific chemical and physical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methylbenzonitrile depends on its chemical structure and the functional groups present. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions can influence the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylbenzonitrile: Lacks the methyl group at the fifth position.

    5-Methylbenzonitrile: Lacks the acetyl group at the third position.

    3-Methylbenzonitrile: Lacks both the acetyl group and the specific substitution pattern.

Uniqueness

3-Acetyl-5-methylbenzonitrile is unique due to the presence of both the acetyl and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The specific substitution pattern can lead to distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-acetyl-5-methylbenzonitrile

InChI

InChI=1S/C10H9NO/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-5H,1-2H3

InChI Key

FAQMQYXRNPSLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C#N

Origin of Product

United States

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